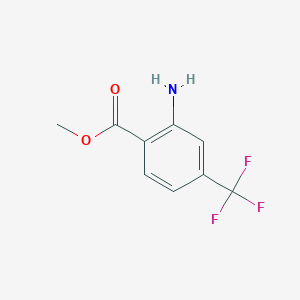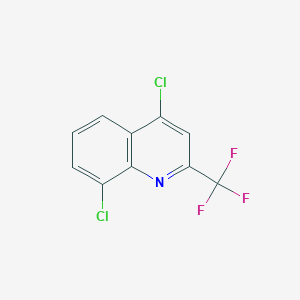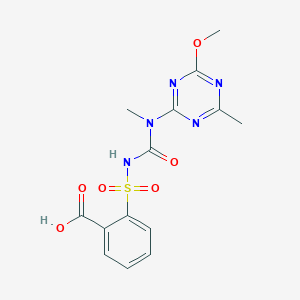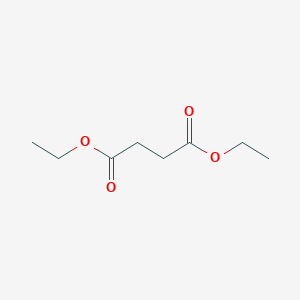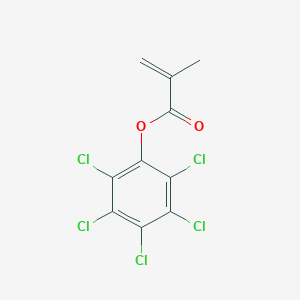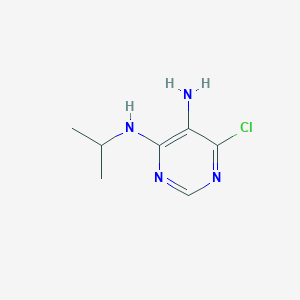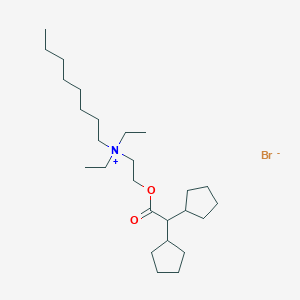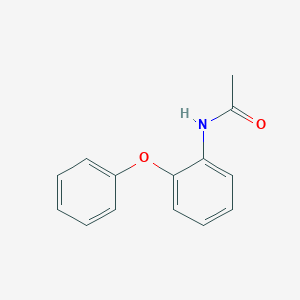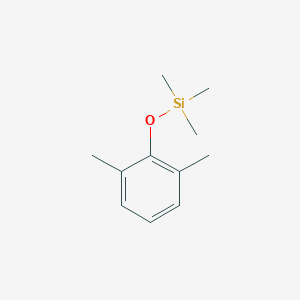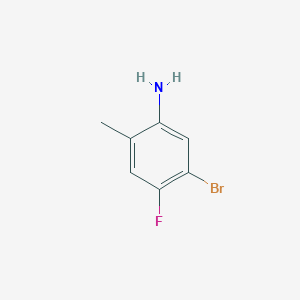
5-Bromo-4-fluoro-2-methylaniline
Overview
Description
5-Bromo-4-fluoro-2-methylaniline is a dihalogenated aniline derivative with the chemical formula C7H7BrFN and a molecular weight of 204.04 g/mol . This compound is derived from 2-methylaniline with fluoride and bromide substituents at the 4- and 5-positions, respectively . It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
5-Bromo-4-fluoro-2-methylaniline is a key ingredient in the synthesis of MDL compounds . These compounds are activators of sirtuin 6 (SIRT6) , a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
The compound interacts with its target, SIRT6, by binding to an allosteric site . This binding increases the deacetylase activity of SIRT6 , leading to a decrease in histone levels in human hepatocellular carcinoma cells .
Biochemical Pathways
The activation of SIRT6 by MDL compounds, which include this compound, affects the histone deacetylation pathway . This results in decreased histone levels, which can influence gene expression and cellular function .
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its absorption, distribution, metabolism, and excretion (adme), are important factors that can affect its bioavailability .
Result of Action
The activation of SIRT6 by MDL compounds leads to a decrease in histone levels in human hepatocellular carcinoma cells . This can suppress cell proliferation and potentially delay the progression of certain types of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at room temperature . Additionally, exposure to dust should be avoided, and protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling the compound .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-fluoro-2-methylaniline possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group . It is one of the key ingredients for the synthesis of MDL compounds .
Cellular Effects
MDL compounds, synthesized using this compound, are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor . These compounds increase the deacetylase activity of SIRT6, leading to a decrease in histone levels in human hepatocellular carcinoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the synthesis of MDL compounds . These compounds bind to an allosteric site of SIRT6, enhancing its deacetylase activity . This results in decreased histone levels, affecting gene expression .
Preparation Methods
5-Bromo-4-fluoro-2-methylaniline can be synthesized through several synthetic routes. One common method involves the bromination and fluorination of 2-methylaniline. The reaction conditions typically include the use of bromine and a fluorinating agent under controlled temperature and pressure . Industrial production methods may involve large-scale bromination and fluorination processes to ensure high yield and purity .
Chemical Reactions Analysis
5-Bromo-4-fluoro-2-methylaniline undergoes various chemical reactions, including:
Cross-coupling reactions: The bromide substituent can participate in cross-coupling reactions with palladium catalysts to form carbon-carbon bonds.
Nucleophilic substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles.
Nucleophilic aromatic substitution: The fluoride group can be displaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, electrophiles for nucleophilic substitution, and nucleophiles for aromatic substitution . Major products formed from these reactions include various substituted aniline derivatives and complex organic molecules .
Scientific Research Applications
5-Bromo-4-fluoro-2-methylaniline has a wide range of scientific research applications, including:
Comparison with Similar Compounds
5-Bromo-4-fluoro-2-methylaniline can be compared with other similar compounds, such as:
2-Amino-4-bromo-5-fluorotoluene: Similar in structure but with different substituent positions.
4-Bromo-2-fluoroaniline: Lacks the methyl group present in this compound.
2-Bromo-3-fluoroaniline: Different positioning of the bromide and fluoride substituents.
The uniqueness of this compound lies in its specific substituent positions, which confer distinct reactivity and applications in various fields .
Properties
IUPAC Name |
5-bromo-4-fluoro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCLVDGUXUSPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382293 | |
| Record name | 5-Bromo-4-fluoro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627871-16-3 | |
| Record name | 5-Bromo-4-fluoro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-fluoro-2-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


